

Summary of Quantitative Data for Rivaroxaban Assays

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Compound Focus: Letaxaban

CAS No.: 870262-90-1

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The table below summarizes key validation parameters from several HPLC-based methods for quantifying Rivaroxaban, illustrating the typical performance characteristics you can expect to achieve.

Matrix	Technique	Linear Range	LOD	LOQ	Key Mobile Phase Composition	Application Note
Human Plasma [1]	RP-HPLC-DAD	0.1–10.0 µg/mL	0.03 µg/mL	0.1 µg/mL	ACN:Water:Methanol (60:30:10, v/v/v)	Bioanalytical method for Rivaroxaban with Paracetamol and Ceftriaxone
Dried Blood Spots & Plasma [2]	UPLC-MS/MS	2–500 ng/mL	-	2 ng/mL	Water:ACN (both with 0.1% Formic Acid), Gradient	High-throughput TDM; correlation with coagulation parameters
Human Plasma [3]	HPLC-MS/MS	2.00–500.93 ng/mL	2 ng/mL	2 ng/mL	ACN:5mM Ammonium Formate, pH 3.5 (85:15, v/v), Isocratic	High-throughput method with solid-phase extraction

Matrix	Technique	Linear Range	LOD	LOQ	Key Mobile Phase Composition	Application Note
Body Fluids (Serum, Urine) [4]	HPLC-MS/MS	0.5–1000 ng/mL	0.5–1.0 ng/mL	1.9–3.6 ng/mL	Water/ACN with 2mM Ammonium Formate & 0.2% Formic Acid, Gradient	Emergency toxicology screening and TDM for multiple anticoagulants
Bulk Drug [5]	RP-HPLC-PDA	Not Specified (for linearity)	0.30 ppm	1.0 ppm	ACN:Monobasic Potassium Phosphate, pH 2.9 (30:70, v/v), Isocratic	Stability-indicating method for impurity profiling

Detailed Experimental Protocols

Here are detailed methodologies for two key applications: a stability-indicating method for the drug substance and a high-sensitivity bioanalytical method for plasma.

Protocol 1: Stability-Indicating Method for Rivaroxaban and Impurity Profiling

This method is optimized for separating Rivaroxaban from its degradation products and process-related impurities [5].

- **1. Instrumentation and Chromatography**

- **Column:** C18 Thermo ODS Hypersil (4.6 × 250 mm, 5 μm)
- **Mobile Phase:** Acetonitrile and Monobasic Potassium Phosphate Buffer, pH 2.9 in a **30:70 (v/v)** ratio
- **Flow Rate:** 1.0 mL/min
- **Detection:** PDA detector at **249 nm**
- **Temperature:** Ambient
- **Injection Volume:** Not specified (typically 10-20 μL)

- **2. Forced Degradation Studies**

- **Procedure:** Expose the bulk drug to various stress conditions: acidic (e.g., 0.1M HCl), alkaline (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), neutral hydrolysis, thermal, and photolytic, following ICH guidelines.
- **Analysis:** Inject the stressed samples. The method should effectively resolve the main Rivaroxaban peak from degradation peaks, demonstrating specificity.

- **3. Method Validation**

- **Specificity:** No interference from blank, placebo, or degradation products.
- **Linearity, Accuracy, Precision:** Validate per ICH guidelines. Recovery should be within **98.6–103.4%** with %RSD < 2%.
- **LOD/LOQ:** Confirm values of **0.30 ppm** and **1.0 ppm**, respectively, for Rivaroxaban.

Protocol 2: Bioanalytical Method for Rivaroxaban in Human Plasma using HPLC-MS/MS

This is a high-sensitivity and high-throughput method suitable for pharmacokinetic studies [3].

- **1. Instrumentation and Chromatography**

- **Column:** Phenomenex Gemini C18 (50 x 4.6 mm, 5 μm)
- **Mobile Phase:** Acetonitrile and 5mM Ammonium Formate Buffer, pH 3.5 ± 0.3 in an **85:15 (v/v)** ratio
- **Flow Rate:** **0.8 mL/min**
- **Ionization:** Electrospray Ionization (ESI) in **positive ion mode**
- **MRM Transitions:**
 - Rivaroxaban: *m/z* **436.20 > 144.80**
 - Internal Standard (Rivaroxaban D4): *m/z* **440.20 > 144.70**

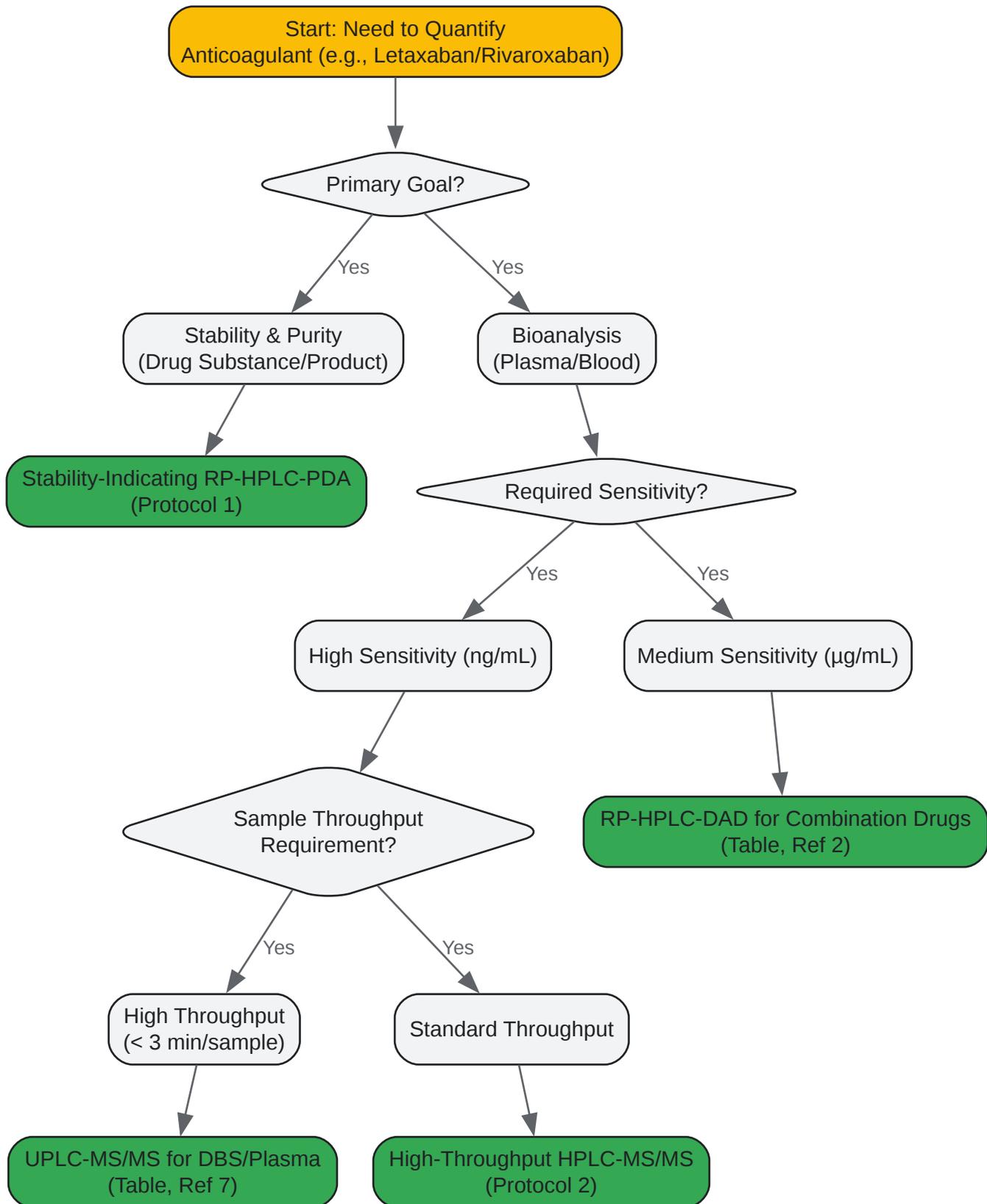
- **2. Sample Preparation (Solid Phase Extraction)**

- **Step 1:** Thaw plasma samples and vortex. Pipette **300 μL** into a tube.
- **Step 2:** Add **50 μL** of the Internal Standard (IS) working solution (e.g., 1 μg/mL) and vortex.
- **Step 3:** Add **0.3 mL** of diluted ortho-phosphoric acid (OPA) solution and vortex.
- **Step 4:** Condition a Strata-X SPE cartridge (30 mg/1 mL) with **1 mL methanol**, then equilibrate with **1 mL Milli-Q water**.
- **Step 5:** Load the plasma sample onto the cartridge.
- **Step 6:** Wash with **1 mL Milli-Q water**.
- **Step 7:** Elute with **1 mL methanol**.

- **Step 8:** Evaporate the eluent to dryness under a gentle stream of nitrogen at -50°C .
 - **Step 9:** Reconstitute the dry residue in **0.5 mL** of the mobile phase and vortex before injection.
- **3. Method Validation**
 - **Linearity:** Establish over the range of **2.00–500.93 ng/mL** with a correlation coefficient (r) \geq **0.99**.
 - **Precision & Accuracy:** Intra-run precision (%CV) should be $\leq 15\%$ (20% at LLOQ), and accuracy (%Bias) within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
 - **Recovery:** The overall recovery for Rivaroxaban and IS should be $> 96\%$.

Workflow and Method Selection Diagram

The following diagram outlines the decision-making workflow for selecting an appropriate quantification method based on your analytical requirements.



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Important Disclaimer and Adaptation Note

The protocols and data provided here are extracted from scientific literature for **Rivaroxaban** [5] [3]. **Letaxaban** was not found in the available search results.

- **Direct Substitution Not Advised:** These methods should not be used directly for **Letaxaban** without thorough investigation and validation.
- **Parameters for Adaptation:** When developing a method for **Letaxaban**, use these protocols as a starting point. You will need to adjust critical parameters such as the mobile phase composition, pH, gradient, and MS/MS transitions based on **Letaxaban**'s specific chemical properties.
- **Validation is Crucial:** Any new analytical method must be fully validated according to appropriate regulatory guidelines (e.g., ICH, FDA) before use.

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